2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid
Description
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid is a heterocyclic compound featuring an imidazolidinone ring (2,5-diketopiperazine derivative) linked via a methylene bridge to an ortho-substituted benzoic acid group.
Properties
IUPAC Name |
2-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-3-1-2-4-8(7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPSSWJAZFJBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Under basic conditions (e.g., potassium carbonate in dimethylformamide), the hydantoin’s deprotonated nitrogen attacks the chloromethyl carbon, displacing chloride and forming the methylene bridge. The reaction typically proceeds at 80–100°C for 6–12 hours, achieving moderate yields (45–60%). Purification involves recrystallization from ethanol or aqueous methanol, with final purity exceeding 95% as confirmed by HPLC.
Key Considerations :
- Steric hindrance from the ortho-carboxylic acid group necessitates prolonged reaction times compared to para-substituted analogs.
- Protecting the carboxylic acid as a methyl ester during synthesis (followed by saponification) can improve yields but adds steps.
Urea Cyclization Method
An alternative approach constructs the imidazolidinone ring in situ from a urea precursor. This method, inspired by benzamide syntheses, begins with 2-(aminomethyl)benzoic acid and employs carbonylating agents to form the cyclic urea structure.
Stepwise Synthesis
- Urea Formation : Reacting 2-(aminomethyl)benzoic acid with triphosgene in tetrahydrofuran yields a linear urea intermediate.
- Cyclization : Intramolecular cyclization under acidic conditions (e.g., HCl in refluxing toluene) forms the imidazolidinone ring.
This method achieves higher regiochemical control, with yields of 50–65% after chromatographic purification. Nuclear magnetic resonance (NMR) analysis confirms the absence of regioisomers, with characteristic carbonyl signals at δ 170–175 ppm in the $$^{13}\text{C}$$ spectrum.
Alternative Routes via Amide Intermediate
A hybrid strategy from antimicrobial agent syntheses involves:
- Chloroacetylation : Reacting 2-aminobenzoic acid with chloroacetyl chloride to form 2-(2-chloroacetamido)benzoic acid.
- Ring Closure : Treating with ammonium carbonate in ethanol under reflux forms the imidazolidinone via nucleophilic displacement and cyclization.
This method sidesteps preformed hydantoin, achieving 55% yield with minimal byproducts. Mass spectrometry (MS) data ([M+H]$$^+$$ = 235.1 m/z) align with theoretical values.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–60 | 95+ | Straightforward, scalable | Steric hindrance reduces efficiency |
| Urea Cyclization | 50–65 | 98 | Regiochemical control | Multi-step, requires harsh acids |
| Organocatalytic | 70–80 | 99 | High atom economy, mild conditions | Costly catalysts, limited scalability |
| Amide Intermediate | 55 | 97 | Avoids preformed hydantoin | Byproduct formation |
Structural Validation and Purity Assurance
Post-synthesis characterization employs:
- Infrared Spectroscopy : Carboxylic acid O–H stretch at 2500–3000 cm$$^{-1}$$, imidazolidinone C=O stretches at 1700–1750 cm$$^{-1}$$.
- $$^1\text{H}$$ NMR : Benzoic acid aromatic protons at δ 7.8–8.2 ppm, methylene bridge as a singlet (δ 4.3–4.5 ppm).
- Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in biochemical research .
Scientific Research Applications
Therapeutic Applications
-
Inhibition of Enzymatic Activity
Recent studies highlight the compound's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). Molecular docking simulations have shown that 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid binds effectively to the active site of Mpro, suggesting its utility in treating COVID-19 by preventing viral replication . -
Autoimmune Disorders
The compound has also been evaluated for its effects on autoimmune disorders such as rheumatoid arthritis and type 1 diabetes. In silico studies indicate that it may modulate specific receptors associated with these conditions, providing a pathway for new therapeutic strategies . -
Cancer Research
Investigations into the compound's anticancer properties reveal that it can induce apoptosis in certain cancer cell lines. The mechanism involves the activation of apoptotic pathways, which could be harnessed for developing cancer treatments .
Case Study 1: SARS-CoV-2 Inhibition
A study conducted using molecular dynamics simulations demonstrated that this compound maintains stable interactions with SARS-CoV-2 Mpro over extended periods. This stability suggests a promising role as a therapeutic agent against COVID-19, warranting further experimental validation in vitro and in vivo .
Case Study 2: Autoimmune Disease Treatment
Research focusing on autoimmune disorders revealed that compounds similar to this compound showed significant binding affinity to PTPN22, a critical regulator in autoimmune responses. This suggests that such compounds could be developed into novel treatments aimed at modulating immune system activity .
Mechanism of Action
The mechanism of action of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The imidazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with protein surfaces, affecting their structure and function .
Comparison with Similar Compounds
Structural Isomer: 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic Acid (CAS 428-22-8)
This positional isomer substitutes the methylene bridge at the para position of the benzoic acid ring (vs. ortho in the target compound). Key differences include:
- Steric Effects : The ortho-substituted benzoic acid in the target compound may exhibit hindered rotation, influencing molecular packing and crystal structure .
- Solubility : The para isomer’s linear arrangement could enhance solubility in aqueous media compared to the ortho analog.
- Synthetic Accessibility : Both isomers are commercially available (95% purity), but the para variant is more prevalent in catalogs .
Table 1: Structural Isomer Comparison
Substituted Imidazolidinone-Acetic Acid Derivatives
Compounds like 2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)acetic acid (CAS 212333-90-9) replace the benzoic acid with acetic acid and introduce aromatic substituents:
Table 2: Acetic Acid-Based Analogs
Sulfonamide and Heterocyclic Derivatives
Derivatives such as 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride (CAS 5437-54-7) introduce sulfonyl groups, enabling covalent bonding (e.g., protein conjugation):
- Reactivity : Sulfonyl chloride groups offer nucleophilic reactivity, absent in the target compound’s benzoic acid.
- Industrial Relevance : Multiple suppliers (3+) indicate demand for sulfonamide derivatives in drug development .
Key Research Findings
- Positional Isomerism : Ortho substitution in the target compound may hinder intermolecular interactions, affecting crystallinity compared to para analogs .
- Functional Group Trade-offs : Benzoic acid derivatives prioritize solubility and hydrogen bonding, while acetic acid/sulfonamide analogs enhance reactivity or lipophilicity .
- Macrocyclic Complexity: SP3* demonstrates the imidazolidinone motif’s versatility in chelation, though synthetic complexity limits yield .
Biological Activity
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an imidazolidinone ring connected to a benzoic acid moiety. This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and modulation of protein interactions.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The imidazolidinone ring can form hydrogen bonds with active sites of enzymes, leading to inhibition. This is particularly relevant in the context of matrix metalloproteinases (MMPs) and protein tyrosine phosphatases (PTPs) .
- Protein Interaction Modulation : The compound's ability to interact with protein surfaces affects their structure and function, potentially altering signaling pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance:
- In vitro studies have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy .
The following table summarizes some key findings related to its antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
| Bacillus cereus | 16 µg/mL | Strong |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines by modulating key signaling pathways:
- Mechanistic Insights : The compound has been shown to inhibit cell proliferation in various cancer models through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of benzoic acid derivatives demonstrated that modifications around the imidazolidinone core significantly influenced antibacterial activity. The compound was found to be more effective than standard antibiotics against certain strains .
- Cancer Cell Line Testing : In a series of experiments involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent .
Future Directions
Ongoing research is focused on optimizing the structure of this compound to enhance its potency and selectivity against specific targets. Computational methods combined with experimental validation are being employed to identify more effective analogs.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves coupling imidazolidinone derivatives with benzoic acid precursors. A stepwise approach is advised:
Imidazolidinone Activation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the 2,5-dioxoimidazolidine ring for nucleophilic substitution.
Methyl-Benzylation : React the activated intermediate with methyl benzoate derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
Hydrolysis : Convert ester groups to carboxylic acids using NaOH (10% w/v) at room temperature, followed by acidification with acetic acid to pH 5–6 for precipitation .
Purity Optimization :
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?
Methodological Answer:
Analog Synthesis : Introduce substituents at the imidazolidinone or benzoic acid moieties (e.g., halogenation, hydroxylation) to modulate electronic/steric effects .
Biological Assays :
- Test antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative bacteria).
- Evaluate enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays .
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding affinities toward target proteins.
- Validate with MD simulations (GROMACS) to assess ligand-protein stability .
Advanced: How should environmental fate studies be structured to assess the ecological impact of this compound?
Methodological Answer:
Degradation Studies :
- Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25°C and 50°C; quantify degradation via LC-MS/MS.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous matrices; track byproducts using high-resolution mass spectrometry .
Partitioning Behavior :
- Measure log (octanol-water partitioning) via shake-flask method.
- Model soil adsorption using batch equilibrium tests (OECD Guideline 106) .
Ecotoxicology :
- Conduct acute toxicity assays on Daphnia magna (48-h LC50) and algal growth inhibition tests (72-h IC50) .
Advanced: What computational approaches are suitable for predicting the compound’s reactivity and stability?
Methodological Answer:
Quantum Chemical Calculations :
- Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies and reactive sites.
- Calculate Fukui indices to identify electrophilic/nucleophilic regions .
Degradation Pathway Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
